2-Methyl-6-nitrobenzoyl Chloride

Vue d'ensemble

Description

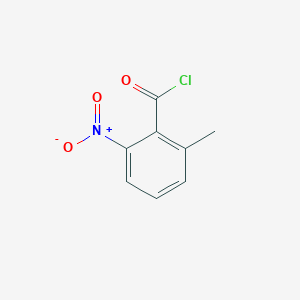

2-Methyl-6-nitrobenzoyl Chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the sixth position. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-6-nitrobenzoyl Chloride can be synthesized from 2-Methyl-6-nitrobenzoic Acid through a reaction with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems. The reaction mixture is continuously stirred, and the temperature is carefully monitored to ensure complete conversion of the acid to the acyl chloride.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-nitrobenzoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: It can hydrolyze in the presence of water to form 2-Methyl-6-nitrobenzoic Acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.

Hydrolysis: Water or aqueous base.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

2-Methyl-6-nitrobenzoic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Synthesis of Functional Compounds

1. Synthesis of N-Aryl Amides

One of the prominent applications of 2-Methyl-6-nitrobenzoyl chloride is in the synthesis of N-aryl amides. A study conducted by Wu et al. (2021) demonstrated that this compound can be used effectively as an acyl chloride in reactions involving nitroarenes to produce N-aryl amides with high yields. The reaction conditions were optimized to use iron dust as a reductant, allowing for a mild and selective reaction environment suitable for large-scale applications .

Table: Reaction Yields with Different Nitroarenes

| Nitroarene | Acyl Chloride | Yield (%) |

|---|---|---|

| Nitrobenzene | This compound | 88 |

| 1-Methyl-4-nitrobenzene | This compound | Medium |

This method highlights the versatility of this compound in producing valuable compounds used in pharmaceuticals and agrochemicals.

Agrochemical Intermediates

2. Production of Agrochemicals

The compound is also utilized as an intermediate in the synthesis of agrochemicals. Specifically, ortho-nitrated benzoyl chlorides, including this compound, are produced through the reaction of ortho-nitrated carboxylic acids with thionyl chloride. These intermediates are crucial for developing various herbicides and insecticides .

Case Study: Thermal Stability and Decomposition

A significant concern in the application of ortho-nitrated benzoyl chlorides is their thermal stability. Research has indicated that these compounds can undergo exothermic decomposition under certain conditions, which poses risks during large-scale production. Lever et al. (2004) studied the thermal behavior of related compounds and emphasized the importance of understanding these decomposition pathways to prevent hazardous incidents during manufacturing processes .

Safety Considerations

Given its corrosive nature, handling this compound requires stringent safety protocols:

- Protective Equipment : Use gloves, goggles, and protective clothing.

- Storage : Store in a cool, dry place away from incompatible materials such as oxidizing agents.

- Disposal : Follow local regulations for hazardous waste disposal.

Mécanisme D'action

The mechanism of action of 2-Methyl-6-nitrobenzoyl Chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain reactions.

6-Nitrobenzoyl Chloride: Lacks the methyl group, affecting its steric and electronic properties.

2-Nitrobenzoyl Chloride: Has the nitro group at a different position, altering its reactivity and applications.

Uniqueness

2-Methyl-6-nitrobenzoyl Chloride is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for a diverse range of chemical reactions and applications in various fields.

Activité Biologique

2-Methyl-6-nitrobenzoyl chloride (CAS 66232-57-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C₈H₆ClNO₃

Molecular Weight: 199.59 g/mol

Structure: The compound features a benzoyl chloride moiety with a nitro group and a methyl substituent, which significantly influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including the reaction of 2-methyl-6-nitrobenzoic acid with reagents such as oxalyl chloride or phosphorus pentachloride. The following table summarizes typical synthesis conditions:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride Reaction | 2-Methyl-6-nitrobenzoic acid, DMF | Dichloromethane, RT for 2h | ~67 |

| Phosphorus Pentachloride | 2-Methyl-6-nitrobenzoic acid | Cyclohexane, reflux for 1h | Variable |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens. For instance, a study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may act as an enzyme inhibitor or ligand in biochemical assays, potentially modulating pathways involved in cancer cell proliferation. For example, derivatives of this compound have shown promise in targeting specific cancer cell lines by disrupting cellular processes critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The nitro group can participate in redox reactions, which may lead to the inhibition of key enzymes involved in metabolic pathways.

- Binding Affinity: The compound's structure allows it to bind to metal ions or enzyme active sites, altering their activity and affecting cellular functions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation: A study assessed the compound's efficacy against a range of bacterial strains, demonstrating notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research: Research focused on the synthesis of derivatives showed that certain modifications to the benzoyl moiety enhanced anticancer activity. For example, compounds derived from this compound were tested against human cancer cell lines, showing reduced proliferation rates and increased apoptosis .

- Mechanistic Studies: Investigations into the interaction between this compound and cellular targets revealed insights into its mechanism of action, indicating potential pathways for therapeutic intervention in cancer treatment .

Propriétés

IUPAC Name |

2-methyl-6-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510664 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-57-3 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Methyl-6-nitrobenzoyl chloride not directly used in the synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole despite being a seemingly direct precursor?

A1: While this compound seems like a logical precursor to 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, the research paper highlights that this compound is prone to explosive decomposition upon precipitation. [] This inherent instability makes it unsafe and impractical for large-scale synthesis. The researchers therefore employed a safer "one-pot" synthesis method, using 2-methyl-6-nitrobenzaldoxime as a starting material and generating the this compound in situ without isolation. This approach bypasses the need to isolate the unstable intermediate, making the overall process significantly safer and more efficient.

Q2: Can you explain the “one-pot” synthesis method mentioned in the paper and how it avoids the use of isolated this compound?

A2: The “one-pot” method described in the paper [] involves a two-step reaction sequence conducted within the same reaction vessel without isolating the intermediate this compound. Here's a breakdown:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.